5'-溴-2,3'-联吡啶

描述

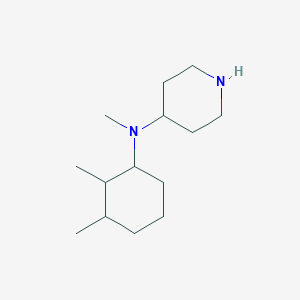

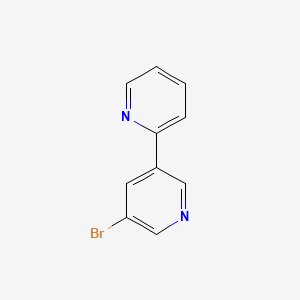

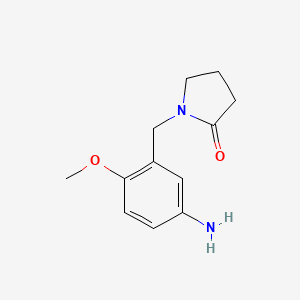

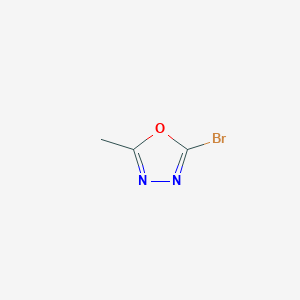

5’-Bromo-2,3’-bipyridine is a chemical compound with the molecular formula C10H7BrN2. It has a molecular weight of 235.08 g/mol . It is used as a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, and in supramolecular architectures .

Synthesis Analysis

The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, can be efficiently conducted on a multigram scale from inexpensive starting materials . The procedure includes several unusual steps that require care, including absorbing bromine onto a solid intermediate in a mortar and pestle and subsequent heating in a steel bomb reaction vessel .Molecular Structure Analysis

The molecular structure of 5’-Bromo-2,3’-bipyridine is planar with a trans-conformation about the inter-annular C–C bond . The InChI code is 1S/C10H7BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h1-7H .Chemical Reactions Analysis

The 5,5’-disubstituted-2,2’-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials (including biodiagnostics, photovoltaics and organic light-emitting diodes) and complex molecular topologies (including catenanes and trefoil and pentafoil knots) .Physical And Chemical Properties Analysis

5’-Bromo-2,3’-bipyridine is a solid at room temperature . It has a molecular weight of 235.08 g/mol, a topological polar surface area of 25.8 Ų, and a complexity of 163 .科学研究应用

合成和化学

5'-溴-2,3'-联吡啶及其衍生物主要用于合成化学。已报道了一种简单的合成技术,用于5-溴-2,2'-联吡啶和5,5'-二溴-2,2'-联吡啶的制备,强调了它在选择性合成过程中的重要性 (Romero & Ziessel, 1995)。此外,已开发了这些化合物的高效合成方法,用于制备金属络合分子杆,表明它们在创建复杂分子结构中的重要性 (Schwab, Fleischer & Michl, 2002)。

功能化和材料科学

5'-溴-2,3'-联吡啶是合成复杂配体和材料的关键中间体。它已被用于生产5,5′-二溴-2,2′-联吡啶,这是通过金属催化偶联反应制备更复杂配体的中间体,这些反应对于创造功能材料如生物诊断、光伏和有机发光二极管至关重要 (D'Souza, Leigh, Papmeyer & Woltering, 2012)。

生物和药物化学

在生物化学和药物化学领域,5'-溴-2,3'-联吡啶衍生物已被用于合成三元α-氨基酸席夫碱-联吡啶Cu(II)配合物。这些配合物已被研究其在氧化抗坏血酸方面的性质,模拟了抗坏血酸氧化酶中Cu(II)位点的抗坏血酸氧化性能 (Moradi-Shoeili, Amini, Boghaei & Notash, 2013)。这展示了5'-溴-2,3'-联吡啶衍生物在模拟和研究酶功能方面的潜力。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

属性

IUPAC Name |

3-bromo-5-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOZNFNWADATLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627942 | |

| Record name | 5'-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Bromo-2,3'-bipyridine | |

CAS RN |

35989-02-7 | |

| Record name | 5'-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)